molecular formula C20H20F3N3O2S B6420709 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 881940-45-0

4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B6420709
CAS No.: 881940-45-0
M. Wt: 423.5 g/mol
InChI Key: DYZCTSYQZSYCPH-UHFFFAOYSA-N
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Description

The compound “4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The quinoline core is substituted with a trifluoromethyl group, an amino group, and a sulfonamide group.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, the amino group, and the sulfonamide group . These functional groups could participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Future Directions

The future research directions for this compound could include further investigation into its biological activities and potential therapeutic applications. Additionally, studies could be conducted to optimize its synthesis process and to explore its reactivity and interactions with other chemical entities .

Properties

IUPAC Name

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S/c1-12(2)26-29(27,28)16-7-5-15(6-8-16)25-18-10-13(3)24-19-11-14(20(21,22)23)4-9-17(18)19/h4-12,26H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZCTSYQZSYCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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